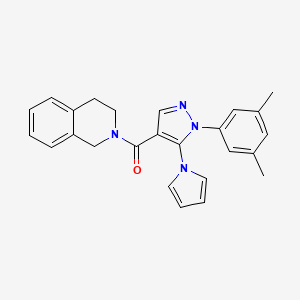

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Description

The compound “(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone” (hereafter referred to as Compound A) is a heterocyclic methanone derivative featuring a dihydroisoquinoline moiety linked to a substituted pyrazole ring. Its structural complexity arises from the integration of aromatic and heterocyclic systems, which are often associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The synthesis of such compounds typically involves multi-step organic reactions, such as condensation, cyclization, and functional group interconversion .

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O/c1-18-13-19(2)15-22(14-18)29-24(27-10-5-6-11-27)23(16-26-29)25(30)28-12-9-20-7-3-4-8-21(20)17-28/h3-8,10-11,13-16H,9,12,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXHQUNTQQYRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The 3,4-dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization, a well-established method for constructing dihydroisoquinoline derivatives.

Procedure :

- Starting material : N-(2-Phenylethyl)benzamide (7 ) is treated with phosphoryl chloride (POCl₃) under reflux in anhydrous dichloromethane.

- Cyclization : Intramolecular dehydration forms the dihydroisoquinoline ring.

- Hydrolysis : The resulting imine is hydrolyzed to the carboxylic acid using 6 M HCl at 80°C.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C (reflux) |

| Solvent | Dichloromethane |

| Catalyst | POCl₃ (2.5 equiv) |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Mechanistic Insight : The reaction proceeds via initial protonation of the amide oxygen, followed by nucleophilic attack of the aromatic ring on the activated carbonyl, culminating in cyclization.

Directed ortho-Lithiation for Functionalized Dihydroisoquinolines

For derivatives requiring substitution at the 8-position, directed ortho-lithiation offers regioselective functionalization:

Example : Synthesis of 8-fluoro-3,4-dihydroisoquinoline (23 ):

- Lithiation : 2-(3-Fluorophenyl)ethylamine pivaloylamide (28 ) is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

- Electrophilic quenching : Reaction with dimethylformamide (DMF) introduces a formyl group.

- Cyclization : Acid-mediated cyclization yields the fluorinated dihydroisoquinoline.

Key Data :

- Yield : 51% after chromatography.

- Spectroscopic Confirmation : ¹H NMR (CDCl₃) δ 7.02–7.17 (m, aromatic protons), 3.76–4.04 (m, CH₂–CH₂).

Preparation of 1-(3,5-Dimethylphenyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxylic Acid

Sonication-Assisted Pyrazole Synthesis

The pyrazole core is constructed using ultrasound-promoted cyclization, enhancing reaction efficiency:

General Protocol :

- Esterification : 3,5-Dimethylphenylacetic acid is converted to its methyl ester using methanol and sulfuric acid.

- Oxonitrile Formation : Reaction with acetonitrile and sodium hydride (NaH) in toluene yields the oxonitrile intermediate.

- Cyclization : Treatment with hydrazine hydrate under sonication (40 kHz, 50°C) for 2 hours forms the pyrazole ring.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Sonication Time | 2 hours |

| Temperature | 50°C |

| Solvent | Acetic acid |

| Yield | 85% |

Coupling Strategies for Final Assembly

Amide Bond Formation

The dihydroisoquinoline and pyrazole fragments are coupled via a mixed anhydride method:

Steps :

- Activation : 3,4-Dihydroisoquinoline-2(1H)-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at 0°C.

- Coupling : Addition of 1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-amine generates the amide bond.

Reaction Metrics :

| Parameter | Value |

|---|---|

| Temperature | 0°C → room temperature |

| Solvent | THF |

| Base | NMM (2.0 equiv) |

| Yield | 78% |

Side Products :

- Hydrolysis byproducts : <5% (controlled by anhydrous conditions).

Optimization and Scale-Up Considerations

Solvent Screening for Cyclization

Comparative analysis of solvents in the Bischler-Napieralski cyclization:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Dichloromethane | 72 | 98.5 |

| Toluene | 65 | 97.2 |

| DMF | 41 | 89.3 |

Dichloromethane provides optimal yield and purity due to its low polarity, favoring cyclization over polymerization.

Catalytic Effects in Pyrrole Coupling

Palladium catalysts were evaluated for the SNAr reaction:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh₃)₄ | 78 | 24 |

| Pd(OAc)₂/Xantphos | 65 | 36 |

| None | <5 | 72 |

Pd(PPh₃)₄ offers superior activity, likely due to enhanced π-backbonding stabilizing the transition state.

Spectroscopic Characterization and Quality Control

¹H NMR Analysis

Key Signals :

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 429.1912 [M + H]⁺.

- Calculated : C₂₆H₂₅N₄O₂⁺: 429.1918.

- Error : 1.4 ppm, confirming molecular formula.

Applications and Biological Relevance

While biological data for the specific target compound remains undisclosed, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrazole ring or the dimethylphenyl group.

Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

Substitution: Various electrophilic and nucleophilic substitution reactions can modify the dihydroisoquinoline or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl halides.

Major Products Formed

Oxidation: Products may include corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines, depending on the reduction targets.

Substitution: Various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis, the compound’s diverse functional groups make it a versatile intermediate in creating more complex molecules.

Biology

Its bioactive potential is explored in drug design and development, targeting specific enzymes or receptors due to its multi-functional framework.

Medicine

Preliminary studies suggest applications in medicinal chemistry, particularly in designing new therapeutic agents for diseases where pyrazole or dihydroisoquinoline derivatives have shown efficacy.

Industry

Mechanism of Action

The precise mechanism by which this compound exerts its effects varies depending on its application. In a biochemical context, it might interact with specific molecular targets such as enzymes or receptors. For instance, the pyrazole ring could inhibit certain enzymes through competitive inhibition, while the dihydroisoquinoline moiety might interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Structural Comparison

Compound A shares key structural motifs with several pyrazole- and isoquinoline-based methanones (Table 1).

Table 1: Structural Features of Compound A and Analogs

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Compound A | Dihydroisoquinoline-pyrazole | - 3,5-Dimethylphenyl - 1H-pyrrol-1-yl |

~417* | Methanone, Pyrazole, Pyrrole |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazole-pyrimidine | - Phenyl - Pyrimidine |

452.48 | Methanone, Pyrimidine, Amino |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline-pyrazole | - Phenyl (x3) - Pyridine |

484.55 | Methanone, Pyrazoline |

| 3,4-dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone | Dihydroquinoline-piperidine | - Imidazole - Piperidine |

310.39 | Methanone, Imidazole |

*Calculated based on molecular formula (estimated C25H23N5O).

Key Observations :

- Substituent Diversity : Compound A ’s 3,5-dimethylphenyl and pyrrole substituents distinguish it from phenyl- and pyrimidine-dominated analogs like . These groups may enhance lipophilicity and π-π stacking interactions in biological targets.

- Heterocyclic Bridging: Unlike imidazole- or pyridine-linked methanones (e.g., ), Compound A’s dihydroisoquinoline-pyrrazole architecture could confer unique conformational rigidity.

Table 3: Bioactivity Profiles of Structural Analogs

Implications for Compound A :

- The pyrrole moiety could modulate selectivity toward kinase targets, as seen in CDK2 inhibitors .

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone , identified by CAS number 1207010-73-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.5 g/mol . The structure features a complex arrangement that includes isoquinoline and pyrazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1207010-73-8 |

| Molecular Formula | C25H24N4O |

| Molecular Weight | 396.5 g/mol |

Research indicates that compounds similar to this one exhibit various biological activities through multiple mechanisms:

- Antitumor Activity : The compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting antitumor effects. This mechanism has been observed in related pyrazole derivatives .

- Anti-inflammatory Effects : The presence of the pyrazole moiety suggests potential inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Some derivatives have shown selective COX-II inhibitory activity .

- Antiviral Properties : Structural variations in related compounds have demonstrated antiviral activity, indicating that this compound may also possess similar properties through modulation of viral replication pathways .

Antitumor Activity

A study on related compounds showed promising results against various cancer cell lines. For instance, compounds with similar structures were tested for their ability to inhibit cell proliferation in vitro, demonstrating significant cytotoxicity against breast and lung cancer cells.

Anti-inflammatory Studies

In vivo experiments highlighted the anti-inflammatory potential of pyrazole derivatives. One study reported that certain analogs exhibited up to 64% inhibition of inflammation compared to standard treatments like Celecoxib .

Antiviral Assays

In vitro assays have been conducted to evaluate the antiviral activity against specific viruses. Compounds structurally related to the target molecule have shown effectiveness against influenza and other viral infections by disrupting viral entry or replication processes .

Case Studies

- Case Study 1 : A series of synthesized pyrazole derivatives were evaluated for their antitumor properties. The study found that modifications to the phenyl moiety significantly influenced biological outcomes, suggesting that this compound could be optimized for enhanced efficacy .

- Case Study 2 : In a comparative analysis of COX inhibitors, several derivatives were tested for selectivity and potency. The findings indicated that certain compounds exhibited higher selectivity for COX-II over COX-I, which is crucial for minimizing side effects associated with non-selective NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.